(RS)-MCPG

Beschreibung

Eigenschaften

IUPAC Name |

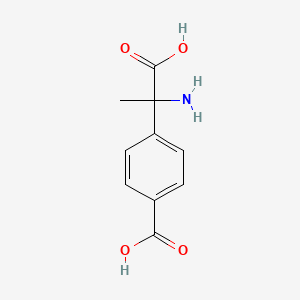

4-(1-amino-1-carboxyethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13/h2-5H,11H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCAZYRLRMTVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861398 | |

| Record name | alpha-Methyl-4-carboxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146669-29-6 | |

| Record name | alpha-Methyl-4-carboxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146669296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methyl-4-carboxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-METHYL-4-CARBOXYPHENYLGLYCINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HJ67IIE31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(RS)-MCPG: A Technical Guide to its Mechanism of Action on Metabotropic Glutamate Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-α-Methyl-4-carboxyphenylglycine, commonly known as (RS)-MCPG, is a foundational pharmacological tool in the study of metabotropic glutamate receptors (mGluRs). As a competitive antagonist with non-selective action at Group I and Group II mGluRs, this compound has been instrumental in elucidating the physiological roles of these receptors in the central nervous system.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. Understanding the nuances of this compound's interaction with mGluRs is critical for the accurate interpretation of experimental results and the development of more selective therapeutic agents.

Introduction to Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors are a class of G-protein coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission and neuronal excitability. Unlike their ionotropic counterparts, mGluRs do not form ion channels but instead activate intracellular signaling cascades upon binding to their endogenous ligand, glutamate. There are eight subtypes of mGluRs (mGluR1-8), which are classified into three groups based on their sequence homology, pharmacology, and downstream signaling pathways.

-

Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

-

Group II mGluRs (mGluR2 and mGluR3): Generally found on presynaptic terminals, these receptors are coupled to Gi/Go proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.

-

Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also predominantly presynaptic and coupled to Gi/Go, leading to the inhibition of adenylyl cyclase.

This compound: A Non-Selective Group I/II Antagonist

This compound is a phenylglycine derivative that acts as a competitive antagonist at the glutamate binding site of Group I and Group II mGluRs.[1][2] Its non-selective nature means it does not differentiate between the subtypes within these two groups. This broad-spectrum antagonism has made this compound a valuable tool for investigating the overall contribution of these receptor groups to various physiological and pathological processes, including synaptic plasticity, learning, and memory.[2]

Mechanism of Action

As a competitive antagonist, this compound binds to the same orthosteric site on the mGluR protein as the endogenous agonist, glutamate. By occupying this binding site, this compound prevents glutamate from activating the receptor and initiating the downstream intracellular signaling cascade. This blockade is surmountable, meaning that increasing the concentration of the agonist (glutamate) can overcome the inhibitory effect of this compound.

Quantitative Data: Binding Affinity of this compound

The affinity of this compound for different mGluR subtypes is a critical parameter for designing and interpreting experiments. The following table summarizes the available quantitative data on the inhibitory potency of this compound. It is important to note that reported values can vary between studies due to different experimental conditions, such as the cell type used for expression, the radioligand employed, and the assay methodology.

| Receptor Subtype | Ligand | Assay Type | Cell Line | IC50 / Ki / KB | Reference |

| mGluR1 | This compound | Inhibition of glutamate-evoked Ca2+ mobilization | CHO | 700 µM (IC50) | [2] |

| mGluR1 | This compound | Inhibition of ACPD-stimulated PI turnover | Non-neuronal cells | 123 µM (KB) | [3] |

| mGluR5 | This compound | Inhibition of ACPD-stimulated PI turnover | Non-neuronal cells | 153 µM (KB) | [3] |

| mGluR1a | (S)-3,5-DHPG | Agonist Reference | 0.9 µM (Ki) | [1] | |

| mGluR5a | (S)-3,5-DHPG | Agonist Reference | 3.9 µM (Ki) | [1] |

Signaling Pathways Modulated by this compound

By antagonizing Group I and Group II mGluRs, this compound effectively blocks their respective signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Group I mGluR Signaling Pathway (Gq-coupled)

Caption: Group I mGluR Signaling Pathway Blocked by this compound.

Group II mGluR Signaling Pathway (Gi/o-coupled)

Caption: Group II mGluR Signaling Pathway Blocked by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for specific mGluR subtypes.

Objective: To quantify the competitive binding of this compound to mGluR1, mGluR5, mGluR2, and mGluR3.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single mGluR subtype (e.g., HEK293 or CHO cells).

-

A suitable radioligand with high affinity and selectivity for the mGluR subtype of interest (e.g., [3H]Quisqualic acid for Group I or [3H]LY341495 for Group II).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 2 mM MgCl2).

-

Scintillation fluid and a scintillation counter.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target mGluR subtype in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on agonist-induced changes in neuronal membrane potential and ion channel activity.

Objective: To assess the ability of this compound to block agonist-induced currents or changes in membrane potential mediated by mGluRs.

Materials:

-

Cultured neurons or acute brain slices.

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2/5% CO2.

-

Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with KOH.

-

A specific mGluR agonist (e.g., DHPG for Group I or LY354740 for Group II).

-

This compound.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Preparation: Place the cultured neurons or brain slice in a recording chamber continuously perfused with aCSF.

-

Patching: Obtain a whole-cell patch-clamp recording from a neuron using a glass micropipette filled with the intracellular solution.

-

Baseline Recording: Record baseline membrane potential or agonist-induced currents.

-

Agonist Application: Apply a specific mGluR agonist to the bath and record the resulting change in membrane potential or current.

-

Antagonist Application: After washing out the agonist, pre-incubate the preparation with this compound for a set period (e.g., 10-15 minutes).

-

Co-application: Re-apply the agonist in the continued presence of this compound and record the response.

-

Data Analysis: Compare the agonist-induced response in the absence and presence of this compound to determine the extent of antagonism.

Calcium Imaging

This method is used to visualize and quantify the effect of this compound on Group I mGluR-mediated intracellular calcium mobilization.

Objective: To measure the inhibition of agonist-induced intracellular calcium release by this compound.

Materials:

-

Cultured cells (e.g., neurons or HEK293 cells expressing mGluR1 or mGluR5).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A specific Group I mGluR agonist (e.g., DHPG).

-

This compound.

-

A fluorescence microscope or plate reader equipped for live-cell imaging.

Procedure:

-

Cell Loading: Incubate the cells with Fluo-4 AM in a suitable buffer to allow the dye to enter the cells.

-

Baseline Measurement: Measure the baseline fluorescence intensity of the cells.

-

Agonist Stimulation: Add the Group I mGluR agonist and record the change in fluorescence intensity over time, which corresponds to an increase in intracellular calcium.

-

Antagonist Treatment: After washing out the agonist, incubate a separate set of cells with this compound.

-

Co-stimulation: Add the agonist in the presence of this compound and record the fluorescence response.

-

Data Analysis: Compare the peak fluorescence change in response to the agonist in the absence and presence of this compound to quantify the inhibitory effect.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the antagonist activity of this compound.

Caption: Workflow for this compound antagonist characterization.

Conclusion

This compound remains a cornerstone tool for the study of metabotropic glutamate receptors. Its well-characterized, albeit non-selective, antagonist activity at Group I and Group II mGluRs allows for the broad investigation of the roles of these receptors in neuronal function. This technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. For researchers and drug development professionals, a thorough understanding of the properties and application of this compound is essential for advancing our knowledge of mGluR biology and for the development of novel therapeutics targeting this important receptor family. The continued use of this compound, in conjunction with more selective pharmacological agents, will undoubtedly continue to yield valuable insights into the complexities of glutamatergic signaling in the brain.

References

(RS)-MCPG: A Technical Guide to its Pharmacology and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-α-Methyl-4-carboxyphenylglycine, commonly known as (RS)-MCPG, is a classical non-selective antagonist of Group I and Group II metabotropic glutamate receptors (mGluRs). As a competitive antagonist, it has been an instrumental pharmacological tool in elucidating the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of the pharmacology and biological activity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action and experimental applications.

Introduction

This compound is a phenylglycine derivative that acts as a competitive antagonist at Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) metabotropic glutamate receptors.[1][2][3] Its ability to block the effects of glutamate and other mGluR agonists has made it a valuable tool in neuroscience research, particularly in studies of synaptic plasticity, neuroprotection, and various neurological and psychiatric disorders. This document serves as a detailed resource for researchers and professionals in the field of drug development, offering in-depth information on the pharmacological profile and biological effects of this compound.

Pharmacological Profile

This compound is a racemic mixture, with the (S)-enantiomer being the active isomer.[1] It competitively antagonizes the effects of mGluR agonists by binding to the orthosteric site on the receptor.

Quantitative Data

The antagonist potency of this compound and its active isomer has been characterized in various in vitro assays. The following tables summarize the available quantitative data.

| Compound | Assay Type | Receptor Subtype | Agonist | Cell/Tissue Type | Potency (IC₅₀/Kₑ) | Reference |

| This compound | Phosphoinositide Hydrolysis | - | ACPD (30 µM) | Visual Cortical Synaptoneurosomes | IC₅₀: 272 µM | [4] |

| This compound | Phosphoinositide Hydrolysis | - | ACPD | Visual Cortical Synaptoneurosomes | Kₑ: 276 µM | [4] |

| (+)-MCPG | Phosphoinositide Hydrolysis | mGluR1 | ACPD | Non-neuronal cells | Kₑ: 123 µM | [4] |

| (+)-MCPG | Phosphoinositide Hydrolysis | mGluR5 | ACPD | Non-neuronal cells | Kₑ: 153 µM | [4] |

| (+)-MCPG | Phosphoinositide Hydrolysis | mGluR1 | Glutamate | Non-neuronal cells | Kₑ: 542 µM | [4] |

| This compound | Calcium Mobilization | mGluR1α | Glutamate (10 µM) | CHO cells | IC₅₀: 700 µM | [2] |

Note: The potency of this compound can vary depending on the agonist and experimental conditions used.

Signaling Pathways

This compound exerts its effects by blocking the downstream signaling cascades initiated by the activation of Group I and Group II mGluRs.

Group I mGluR Signaling Blockade

Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound competitively inhibits the binding of agonists, thereby preventing this cascade.

Group II mGluR Signaling Blockade

Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/Go proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This compound also antagonizes these receptors, thereby preventing the inhibition of adenylyl cyclase.

Biological Activity

This compound has been utilized in a wide range of in vitro and in vivo studies to investigate the roles of Group I and II mGluRs.

In Vitro Activity

-

Synaptic Plasticity: this compound has been shown to block the induction of long-term depression (LTD) and, in some studies, long-term potentiation (LTP) in various brain regions, including the hippocampus and visual cortex, demonstrating the involvement of mGluRs in these forms of synaptic plasticity.[5]

-

Calcium Mobilization: As an antagonist of Group I mGluRs, this compound blocks agonist-induced intracellular calcium mobilization in various cell types, including cultured neurons and cell lines expressing recombinant mGluRs.[2]

-

Phosphoinositide Hydrolysis: this compound inhibits agonist-stimulated phosphoinositide hydrolysis, a key signaling pathway of Group I mGluRs.[4]

In Vivo Activity

-

Learning and Memory: Administration of this compound has been shown to impair performance in spatial learning tasks such as the Morris water maze, suggesting a role for mGluRs in memory formation.

-

Motor Activity: In animal models, this compound can modulate locomotor activity. For instance, it produces hyperlocomotion in amphetamine-pre-exposed rats when microinjected into the nucleus accumbens.[2]

-

Neuroprotection: Studies in models of traumatic brain injury have suggested that blockade of mGluRs with (+)-MCPG can reduce behavioral deficits.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Assays

This assay measures the accumulation of inositol phosphates (IPs) following the stimulation of Gq-coupled receptors.

Protocol Details:

-

Cell Culture: Cells expressing the mGluR of interest (e.g., CHO cells stably expressing mGluR1 or mGluR5, or primary neuronal cultures) are cultured to confluency.

-

Radiolabeling: Cells are incubated with [³H]-myo-inositol in inositol-free medium for 18-24 hours to allow for incorporation into membrane phosphoinositides.[6]

-

Pre-incubation: Cells are washed and pre-incubated with various concentrations of this compound or vehicle for a specified time.

-

Stimulation: An mGluR agonist (e.g., ACPD or glutamate) is added in the presence of LiCl (which inhibits inositol monophosphatase) to stimulate IP accumulation.[6]

-

Termination and Lysis: The reaction is stopped, and cells are lysed.

-

Separation and Quantification: Inositol phosphates are separated by anion-exchange chromatography and quantified using liquid scintillation counting.[4]

This assay measures changes in intracellular calcium concentration upon receptor activation using a fluorescent calcium indicator.

Protocol Details:

-

Cell Plating: Cells are plated in a multi-well plate (e.g., 96- or 384-well).

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.[7][8]

-

Pre-incubation: Cells are pre-incubated with various concentrations of this compound or vehicle.

-

Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation), and baseline fluorescence is recorded.

-

Agonist Addition and Measurement: An mGluR agonist is added, and the change in fluorescence intensity is measured over time.[7][8]

-

Data Analysis: The data is analyzed to determine the inhibitory effect of this compound and calculate the IC₅₀ value.

In Vivo Experiments

This task assesses spatial learning and memory in rodents.

Protocol Details:

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Acclimation: Animals are allowed to swim freely in the pool to acclimate.[1]

-

Training: Animals are trained over several days to find the hidden platform from different starting locations. Escape latency and path length are recorded.

-

Drug Administration: this compound or vehicle is administered (e.g., intracerebroventricularly) before each training session.[1]

-

Probe Trial: The platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

This model is used to study the effects of drugs on dopamine-mediated locomotor activity.

Protocol Details:

-

Apparatus: An open-field arena equipped with automated activity monitoring.

-

Habituation: Animals are habituated to the testing environment.

-

Sensitization (optional): Animals may be pre-exposed to amphetamine to induce locomotor sensitization.[2]

-

Drug Administration: this compound or vehicle is microinjected into a specific brain region (e.g., nucleus accumbens) followed by a systemic injection of amphetamine.[2]

-

Locomotor Activity Measurement: Locomotor activity (e.g., distance traveled) is recorded for a defined period.

Conclusion

This compound remains a cornerstone tool for investigating the multifaceted roles of Group I and Group II metabotropic glutamate receptors. Its well-characterized antagonist activity, coupled with its utility in a diverse array of in vitro and in vivo models, continues to provide valuable insights into the complex signaling pathways governed by these receptors. This technical guide provides a comprehensive resource for researchers to effectively design and interpret experiments utilizing this important pharmacological agent.

References

- 1. This compound | mGluR inhibitor | CAS 146669-29-6 | Buy (RS)MCPG from Supplier InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Group I & II mGlu receptors antagonist | Hello Bio [hellobio.com]

- 4. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

(RS)-MCPG: A Technical Guide to its Target Receptors

(RS)-α-Methyl-4-carboxyphenylglycine (MCPG) is a classical pharmacological tool utilized in neuroscience research. As a competitive antagonist, it has been instrumental in elucidating the physiological roles of specific subtypes of metabotropic glutamate receptors (mGluRs). This technical guide provides an in-depth overview of the target receptors of (RS)-MCPG, including its binding affinities, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Target Receptors and Binding Affinity

This compound is a non-selective competitive antagonist of Group I and Group II metabotropic glutamate receptors.[1][2][3][4] These groups encompass four specific receptor subtypes:

-

Group I mGluRs: mGluR1 and mGluR5

-

Group II mGluRs: mGluR2 and mGluR3

The antagonistic properties of this compound are exerted at the glutamate binding site on these receptors. While it is widely cited as a broad-spectrum antagonist for these two groups, there is a notable scarcity of comprehensive quantitative binding data in publicly available literature. The most consistently reported value is an IC50 for its effect on mGluR1.

| Receptor Subtype | Ligand | Assay Type | Cell Line | IC50 (μM) | Reference |

| mGluR1 | This compound | Calcium Mobilization | CHO | 700 | [1][5] |

| mGluR2 | This compound | N/A | N/A | Data not available | |

| mGluR3 | This compound | N/A | N/A | Data not available | |

| mGluR5 | This compound | N/A | N/A | Data not available |

Note: The lack of comprehensive Ki or IC50 values for all target receptor subtypes in the primary literature is a significant gap in the pharmacological profile of this compound. The provided IC50 value for mGluR1 should be interpreted with caution as it is derived from a functional assay.

Signaling Pathways Modulated by this compound

As a competitive antagonist, this compound blocks the canonical signaling pathways initiated by the binding of the endogenous agonist, glutamate, to Group I and Group II mGluRs.

Group I mGluR Signaling Cascade

Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7][8] By blocking glutamate binding, this compound prevents the initiation of this cascade.

Group II mGluR Signaling Cascade

Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/Go proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] this compound prevents this glutamate-induced reduction in cAMP.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antagonistic activity of this compound at its target receptors.

Inositol Phosphate (IP) Accumulation Assay for mGluR1 and mGluR5 Antagonism

This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular inositol phosphates, a hallmark of Group I mGluR activation.

1. Cell Culture and Labeling:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing either human mGluR1 or mGluR5 in a suitable growth medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

-

Seed cells into 24-well plates and grow to near confluency.

-

Label the cells by incubating them for 18-24 hours in inositol-free DMEM containing 1 µCi/ml myo-[³H]-inositol.

2. Assay Procedure:

-

Wash the cells twice with 1 ml of assay buffer (e.g., HEPES-buffered saline containing 10 mM LiCl).

-

Pre-incubate the cells for 15 minutes at 37°C with various concentrations of this compound or vehicle control.

-

Add a glutamate receptor agonist (e.g., 1S,3R-ACPD at a concentration of 10-100 µM) to stimulate IP production and incubate for a further 45-60 minutes at 37°C.

-

Terminate the reaction by aspirating the medium and adding 1 ml of ice-cold 0.4 M perchloric acid.

-

Incubate on ice for 30 minutes.

3. Inositol Phosphate Separation and Quantification:

-

Neutralize the samples with a solution of 0.72 M KOH / 0.6 M KHCO3.

-

Separate the total [³H]-inositol phosphates from free [³H]-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

Wash the columns with water to remove free inositol.

-

Elute the inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

-

Quantify the radioactivity in the eluate using liquid scintillation counting.

4. Data Analysis:

-

Plot the concentration of this compound against the percentage of inhibition of the agonist-induced IP accumulation.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Forskolin-Stimulated cAMP Accumulation Assay for mGluR2 and mGluR3 Antagonism

This assay determines the ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production, which is characteristic of Group II mGluR activation.[9][10][11]

1. Cell Culture:

-

Culture CHO cells stably expressing either human mGluR2 or mGluR3 in a suitable growth medium.

-

Seed cells into 96-well plates and grow to near confluency.

2. Assay Procedure:

-

Wash the cells with assay buffer (e.g., HEPES-buffered saline).

-

Pre-incubate the cells for 15-30 minutes at room temperature with various concentrations of this compound or vehicle control in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[10]

-

Add a glutamate receptor agonist (e.g., LY354740 at a concentration that gives ~80% of its maximal inhibitory effect) and a stimulator of adenylyl cyclase (e.g., 1-10 µM forskolin).

-

Incubate for 30 minutes at room temperature.

3. cAMP Quantification:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

4. Data Analysis:

-

Plot the concentration of this compound against the percentage of reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | mGluR inhibitor | CAS 146669-29-6 | Buy (RS)MCPG from Supplier InvivoChem [invivochem.com]

- 4. This compound | Group I & II mGlu receptors antagonist | Hello Bio [hellobio.com]

- 5. jneurosci.org [jneurosci.org]

- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. bioline.ru [bioline.ru]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Dawn of Metabotropic Glutamate Receptor Antagonism: A Technical History of (RS)-MCPG

(RS)-α-Methyl-4-carboxyphenylglycine (MCPG) stands as a landmark molecule in the field of neuroscience. Its development in the early 1990s provided researchers with the first broadly acting antagonist for metabotropic glutamate receptors (mGluRs), unlocking a deeper understanding of their physiological roles. This technical guide delves into the discovery, history, and experimental foundation of (RS)-MCPG, offering a resource for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The story of this compound is intrinsically linked to the pioneering work on excitatory amino acid receptors by researchers such as Jeff Watkins and Graham Collingridge . Their investigations into the pharmacology of glutamate, the primary excitatory neurotransmitter in the central nervous system, laid the groundwork for the distinction between ionotropic and metabotropic glutamate receptors.[1][2] While potent and selective antagonists for ionotropic NMDA and AMPA receptors had been developed, the physiological functions of the newly discovered G-protein coupled mGluRs remained elusive due to a lack of suitable pharmacological tools.

The breakthrough came with the systematic exploration of phenylglycine derivatives . Researchers hypothesized that the rigid structure of the phenylglycine backbone could provide the necessary conformational constraint to selectively target mGluRs over their ionotropic counterparts. This line of inquiry, pursued by Watkins and his colleagues, led to the synthesis and characterization of a series of compounds, among which this compound emerged as a potent and competitive antagonist at specific mGluR subtypes.[1]

Early studies published in the early 1990s by research groups including those of Eaton and Birse were instrumental in characterizing the pharmacological profile of this compound.[3][4] These initial reports demonstrated its ability to competitively antagonize the effects of the non-selective mGluR agonist, (1S,3R)-ACPD, in various preparations, heralding a new era of mGluR research.

Mechanism of Action

This compound is a non-selective, competitive antagonist of Group I and Group II metabotropic glutamate receptors .[1][5][6] It exerts its effects by binding to the orthosteric glutamate binding site on these receptors, thereby preventing the endogenous ligand, glutamate, from binding and initiating downstream signaling cascades.

-

Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gq/G11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). This signaling pathway ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[4] this compound blocks this entire cascade by preventing the initial glutamate binding.

-

Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/Go proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7] By competitively inhibiting glutamate binding, this compound prevents this reduction in cAMP.

Data Presentation: Pharmacological Profile

The following tables summarize the quantitative data for this compound and its related compounds from key publications. This data is crucial for understanding its potency and selectivity.

Table 1: Antagonist Potency of this compound in Phosphoinositide (PI) Hydrolysis Assays (Group I mGluR Activity)

| Preparation | Agonist | This compound IC50 | This compound K_B_ | Reference |

| Neonatal Rat Cerebral Cortex Slices | (1S,3R)-ACPD | ~300 µM | - | [1] |

| CHO cells expressing human mGluR1a | Glutamate | - | 380 µM | [1] |

Table 2: Activity of Phenylglycine Derivatives at Cloned mGluR Subtypes

| Compound | mGluR1a (PI Hydrolysis) | mGluR2 (cAMP Inhibition) | mGluR4a (cAMP Inhibition) | Reference |

| This compound | Antagonist (IC50 ~380 µM) | Weak Antagonist | Inactive | [7] |

| (S)-4-Carboxyphenylglycine ((S)-4CPG) | Potent Antagonist (IC50 ~10 µM) | Weak Agonist | Inactive | [7] |

| (S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG) | Potent Antagonist | Weak Antagonist | Inactive | [7] |

Experimental Protocols

The characterization of this compound relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for some of the key experiments.

Synthesis of (RS)-α-Methyl-4-carboxyphenylglycine

While detailed, step-by-step synthesis protocols are often proprietary, the general approach for synthesizing phenylglycine derivatives like this compound typically involves a multi-step process. A common strategy is the Strecker synthesis or a variation thereof.

General Synthetic Workflow:

-

Starting Material: The synthesis often begins with a commercially available substituted benzaldehyde or ketone. For this compound, this would be 4-carboxyacetophenone.

-

Formation of an α-aminonitrile: The ketone is reacted with an amine source (e.g., ammonia or an ammonium salt) and a cyanide source (e.g., sodium cyanide). This reaction forms an intermediate α-aminonitrile.

-

Hydrolysis: The α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the desired α-amino acid, this compound.

-

Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity for biological assays.

Phosphoinositide (PI) Hydrolysis Assay

This assay is a cornerstone for studying Group I mGluR activity, as it directly measures a key downstream signaling event.

Methodology:

-

Cell Culture and Radiolabeling:

-

Culture cells endogenously expressing or transfected with Group I mGluRs (e.g., CHO or HEK293 cells, or primary neuronal cultures).

-

Label the cells with [³H]-myo-inositol for 24-48 hours. The radiolabel is incorporated into the membrane phosphoinositides.

-

-

Assay Incubation:

-

Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs) upon receptor activation.

-

Add various concentrations of this compound (the antagonist) to the cells and incubate for a defined period.

-

Add a fixed concentration of an mGluR agonist (e.g., (1S,3R)-ACPD or glutamate).

-

-

Extraction and Quantification of Inositol Phosphates:

-

Terminate the reaction by adding a quenching solution (e.g., perchloric acid).

-

Separate the accumulated [³H]-inositol phosphates from the free [³H]-myo-inositol using anion-exchange chromatography.

-

Quantify the amount of radioactivity in the IP fraction using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the concentration of this compound against the percentage of inhibition of the agonist-stimulated IP accumulation.

-

Calculate the IC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition.

-

Cyclic AMP (cAMP) Accumulation Assay

This assay is used to assess the activity of Group II mGluRs, which are negatively coupled to adenylyl cyclase.

Methodology:

-

Cell Culture:

-

Use cells expressing the Group II mGluR of interest.

-

-

Assay Incubation:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add a known stimulator of adenylyl cyclase, such as forskolin, to increase basal cAMP levels.

-

Co-incubate with a Group II mGluR agonist (e.g., LY354740) in the presence or absence of varying concentrations of this compound.

-

-

cAMP Quantification:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).

-

-

Data Analysis:

-

Determine the extent to which this compound can reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

-

Electrophysiological Recording of Long-Term Potentiation (LTP)

This compound has been instrumental in demonstrating the role of mGluRs in synaptic plasticity, such as LTP.

Methodology:

-

Slice Preparation:

-

Prepare acute hippocampal slices from rodents.

-

Maintain the slices in an interface or submerged chamber continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

-

-

Electrode Placement:

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording:

-

Deliver baseline synaptic stimulation (e.g., single pulses every 30 seconds) and record stable fEPSP responses for at least 20-30 minutes.

-

-

Drug Application:

-

Bath-apply this compound at the desired concentration and allow it to equilibrate for a set period.

-

-

LTP Induction:

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

-

Post-HFS Recording:

-

Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

-

-

Data Analysis:

-

Measure the slope or amplitude of the fEPSP.

-

Express the post-HFS responses as a percentage of the pre-HFS baseline.

-

Compare the degree of potentiation in the presence and absence of this compound.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the action of this compound.

Caption: Group I mGluR signaling pathway and the antagonistic action of this compound.

Caption: Group II mGluR signaling pathway and the antagonistic action of this compound.

Caption: A typical workflow for a phosphoinositide hydrolysis assay.

Caption: Workflow for an LTP electrophysiology experiment using this compound.

Conclusion

The development of this compound was a watershed moment in glutamate receptor pharmacology. As the first broadly effective mGluR antagonist, it armed neuroscientists with a critical tool to begin dissecting the complex roles of these receptors in synaptic transmission, plasticity, and various neurological processes. Although more potent and subtype-selective mGluR ligands have since been developed, the foundational discoveries made possible by this compound continue to inform our understanding of the brain in both health and disease. This technical guide serves as a testament to its enduring legacy and a resource for future generations of researchers.

References

- 1. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats | Journal of Neuroscience [jneurosci.org]

(RS)-MCPG: A Technical Guide to its Chemical Structure and Pharmacological Properties

(RS)-α-Methyl-4-carboxyphenylglycine , commonly known as (RS)-MCPG , is a pivotal pharmacological tool in the field of neuroscience. As a competitive and non-selective antagonist of group I and group II metabotropic glutamate receptors (mGluRs), it has been instrumental in elucidating the roles of these receptors in synaptic plasticity and neuronal excitability.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a phenylglycine derivative that exists as a white solid.[4] Its fundamental properties are critical for its application in experimental settings, dictating solubility, stability, and molarity calculations for stock solutions.

| Property | Data | Citation(s) |

| IUPAC Name | (2RS)-2-Amino-2-(4-carboxyphenyl)propanoic acid | [4] |

| Alternate Names | (±)-α-Methyl-(4-carboxyphenyl)glycine, alpha-MCPG | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2][4] |

| Molecular Weight | 209.2 g/mol | [1][2][4] |

| CAS Number | 146669-29-6 | [1][3] |

| Appearance | White solid | [4] |

| Purity | ≥97% | [1] |

| Solubility | 1.1eq. NaOH: 100 mg/mL (478.01 mM) | [3][5] |

| DMSO: 6 mg/mL (28.68 mM) (with warming) | [3] | |

| Water: < 0.1 mg/mL (insoluble) | [3] | |

| 0.1M NaOH: 100 mM | [6] |

Pharmacological Profile: A Non-Selective mGluR Antagonist

This compound functions as a competitive antagonist at both group I and group II metabotropic glutamate receptors.[3] This broad-spectrum activity makes it a valuable tool for investigating the overall contribution of these mGluR families in various physiological and pathological processes.

-

Group I mGluRs: This group includes mGluR1 and mGluR5, which are primarily coupled to the Gq G-protein. Their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium and activates protein kinase C (PKC). This compound competitively blocks the binding of glutamate to these receptors, thereby inhibiting this signaling pathway.

-

Group II mGluRs: This group consists of mGluR2 and mGluR3, which are coupled to the Gi/o G-protein. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, this compound prevents the glutamate-induced reduction in cAMP.

This dual antagonism has made this compound a standard compound in studies of synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD), where mGluRs are known to play crucial modulatory roles.[4][7]

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the competitive inhibition of glutamate binding to group I and group II mGluRs. The following diagram illustrates the canonical signaling pathways for these receptor groups and the point of intervention by this compound.

Caption: this compound competitively antagonizes glutamate at both Group I and Group II mGluRs.

Key Experimental Protocols

This compound is employed in a variety of in vitro and in vivo experimental paradigms. Below are detailed methodologies for some of the key experiments where this compound is frequently utilized.

Calcium Mobilization Assay for mGluR Antagonism

This assay is used to determine the inhibitory effect of this compound on Group I mGluR activation by measuring changes in intracellular calcium concentration.

Methodology:

-

Cell Culture: HEK293 cells stably expressing a group I mGluR (e.g., mGluR1 or mGluR5) are seeded into 96-well or 384-well black, clear-bottom plates and cultured overnight to allow for attachment.[8]

-

Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 45-60 minutes at 37°C.[5] Probenecid is often included to prevent dye leakage.

-

Compound Pre-incubation: After dye loading and washing, cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 10-30 minutes).[5]

-

Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence is recorded, followed by the addition of a specific mGluR agonist (e.g., DHPG or glutamate at a predetermined EC₈₀ concentration). The fluorescence intensity is then monitored kinetically for 60-120 seconds.[5]

-

Data Analysis: The change in fluorescence (peak minus baseline) is calculated. The response in the presence of this compound is normalized to the response with the agonist alone to determine the percent inhibition and calculate an IC₅₀ value.[5]

Caption: Workflow for a calcium mobilization assay to test this compound antagonism.

Induction of Long-Term Potentiation (LTP) in Hippocampal Slices

This compound is used to investigate the role of mGluRs in the induction and maintenance of LTP, a cellular correlate of learning and memory.

Methodology:

-

Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from rodents and allowed to recover in artificial cerebrospinal fluid (ACSF) saturated with 95% O₂/5% CO₂.[1]

-

Electrophysiology Setup: Slices are transferred to a recording chamber perfused with ACSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[3]

-

Baseline Recording: A stable baseline of fEPSPs is recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).[1]

-

This compound Application: The perfusion is switched to ACSF containing this compound (typically 500 µM - 1 mM) for a period before and during the LTP induction protocol.

-

LTP Induction: LTP is induced using a high-frequency stimulation protocol, such as Theta-Burst Stimulation (TBS). A typical TBS protocol consists of multiple trains of high-frequency bursts (e.g., 10 bursts of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz).[1][4]

-

Post-Induction Recording: Following TBS, fEPSPs are recorded for at least 60 minutes to measure the potentiation of the synaptic response.

-

Data Analysis: The slope of the fEPSP is measured and normalized to the pre-induction baseline. The magnitude of LTP in the presence of this compound is compared to control slices that did not receive the antagonist.

Caption: Logical flow comparing LTP induction with and without this compound.

Conclusion

This compound remains a cornerstone tool for neuropharmacological research. Its ability to broadly antagonize group I and II mGluRs allows for the definitive investigation of the collective role of these receptors in complex neuronal processes. A thorough understanding of its chemical properties, pharmacological profile, and appropriate application in well-defined experimental protocols is essential for obtaining robust and interpretable data in the ongoing exploration of metabotropic glutamate receptor function.

References

- 1. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Theta-Burst Stimulation of Hippocampal Slices Induces Network-Level Calcium Oscillations and Activates Analogous Gene Transcription to Spatial Learning | PLOS One [journals.plos.org]

- 5. benchchem.com [benchchem.com]

- 6. promega.com [promega.com]

- 7. takarabio.com [takarabio.com]

- 8. benchchem.com [benchchem.com]

(RS)-MCPG: A Technical Guide to its Function as a Non-Selective mGluR Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-α-Methyl-4-carboxyphenylglycine, commonly known as (RS)-MCPG, is a widely utilized pharmacological tool in the study of metabotropic glutamate receptors (mGluRs). As a competitive antagonist, it has been instrumental in elucidating the physiological roles of Group I and Group II mGluRs. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Properties of this compound

This compound is a phenylglycine derivative that acts as a competitive and non-selective antagonist at Group I and Group II metabotropic glutamate receptors.[1][2][3] This means it competes with the endogenous ligand, glutamate, for binding to these receptors, thereby preventing their activation. Its broad activity profile makes it a useful tool for investigating processes where multiple mGluR subtypes may be involved, such as in studies of synaptic plasticity.[4]

Data Presentation: Antagonist Potency

Quantitative data on the antagonist potency of this compound across all relevant mGluR subtypes is not extensively available in a single comparative study. However, specific values have been reported in the literature for its effects on cellular and tissue preparations.

| Receptor Subtype/Assay | Cell Type/Preparation | Measured Parameter | Value | Reference |

| mGluR1a | CHO cells | IC50 (vs. Glutamate) | 700 µM | [2] |

| mGluRs (ACPD-stimulated) | Visual Cortex Synaptoneurosomes | IC50 | 272 µM | [5] |

| mGluR1α ((+)-MCPG isomer) | CHO-K1 cells | IC50 (vs. Quisqualate) | 120 µM | [6] |

Note: The potency of this compound can vary depending on the experimental conditions, including the agonist concentration used and the specific splice variant of the receptor.

Signaling Pathways Modulated by this compound

This compound exerts its effects by blocking the canonical signaling pathways associated with Group I and Group II mGluRs.

Group I mGluR Antagonism (mGluR1 & mGluR5):

Group I mGluRs are coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking these receptors, this compound prevents these downstream signaling events.

Caption: Antagonism of Group I mGluR Signaling by this compound.

Group II mGluR Antagonism (mGluR2 & mGluR3):

Group II mGluRs are coupled to Gαi/o proteins, which inhibit the activity of adenylyl cyclase (AC). This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequently reduced activity of protein kinase A (PKA). This compound blocks this inhibitory pathway, thereby disinhibiting adenylyl cyclase.

Caption: Antagonism of Group II mGluR Signaling by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the antagonist activity of this compound. Specific parameters may need to be optimized for different experimental systems.

Radioligand Binding Assay (Competitive)

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to mGluRs.

Materials:

-

Cell membranes expressing the mGluR subtype of interest.

-

Radiolabeled ligand (e.g., [3H]-quisqualate for Group I mGluRs).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and the different concentrations of this compound or vehicle.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of this compound to block agonist-induced IP3 production by Group I mGluRs.

Materials:

-

Cells expressing the Group I mGluR subtype of interest.

-

[3H]-myo-inositol.

-

Agonist (e.g., Glutamate or Quisqualate).

-

This compound stock solution.

-

LiCl solution.

-

Dowex anion-exchange resin.

-

Scintillation fluid and counter.

Procedure:

-

Culture cells in a multi-well plate and label overnight with [3H]-myo-inositol.

-

Wash the cells to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells with LiCl (to inhibit inositol monophosphatase) and different concentrations of this compound or vehicle.

-

Stimulate the cells with a fixed concentration of the agonist.

-

Lyse the cells and stop the reaction (e.g., with perchloric acid).

-

Separate the [3H]-inositol phosphates from free [3H]-inositol using anion-exchange chromatography.

-

Quantify the amount of [3H]-inositol phosphates by scintillation counting.

-

Determine the IC50 value for this compound's inhibition of agonist-stimulated PI hydrolysis.

Whole-Cell Electrophysiological Recording

This technique can be used to measure the effect of this compound on agonist-induced currents or changes in neuronal excitability mediated by mGluRs.

Materials:

-

Brain slices or cultured neurons.

-

Artificial cerebrospinal fluid (aCSF).

-

Internal pipette solution.

-

Agonist (e.g., (1S,3R)-ACPD).

-

This compound stock solution.

-

Patch-clamp rig (amplifier, micromanipulators, perfusion system).

Procedure:

-

Prepare brain slices or cultured neurons for recording.

-

Obtain a whole-cell patch-clamp recording from a neuron.

-

Establish a stable baseline recording of membrane current or voltage.

-

Apply the mGluR agonist to the bath and record the resulting change in current or membrane potential.

-

Wash out the agonist.

-

Apply this compound to the bath for a pre-incubation period.

-

Co-apply the agonist and this compound and record the response.

-

Compare the agonist-induced response in the absence and presence of this compound to determine the extent of antagonism.

Experimental Workflow: Investigating the Role of mGluRs in Long-Term Potentiation (LTP)

This compound is frequently used to investigate the involvement of mGluRs in synaptic plasticity phenomena like Long-Term Potentiation (LTP). The following diagram illustrates a typical experimental workflow.

Caption: Workflow for an LTP experiment using this compound.

Conclusion

This compound remains a valuable, albeit non-selective, antagonist for the initial characterization of the roles of Group I and Group II mGluRs in various physiological and pathophysiological processes. Its utility in blocking multiple mGluR subtypes simultaneously allows for a broad assessment of their collective contribution. For more targeted investigations, the use of subtype-selective antagonists is recommended. This guide provides a foundational understanding and practical protocols to aid researchers in the effective use of this compound in their studies.

References

- 1. This compound | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. researchgate.net [researchgate.net]

The Role of (RS)-MCPG in Elucidating Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(RS)-α-Methyl-4-carboxyphenylglycine ((RS)-MCPG) , a competitive antagonist of metabotropic glutamate receptors (mGluRs), has been an indispensable pharmacological tool in the field of neuroscience. Its ability to broadly block both Group I and Group II mGluRs has allowed researchers to dissect the intricate roles of these receptors in synaptic plasticity, the cellular basis of learning and memory. This technical guide provides an in-depth overview of the application of this compound in studying synaptic plasticity, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Concepts: this compound as an mGluR Antagonist

This compound is a phenylglycine derivative that acts as a non-selective competitive antagonist for Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) metabotropic glutamate receptors.[1][2][3] Unlike ionotropic glutamate receptors that form ion channels, mGluRs are G-protein coupled receptors that modulate synaptic transmission and excitability through second messenger signaling cascades.[4][5]

-

Group I mGluRs (mGluR1 & mGluR5): These receptors are typically located postsynaptically and are coupled to Gq proteins.[5][6] Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] This cascade results in the mobilization of intracellular calcium from the endoplasmic reticulum and the activation of protein kinase C (PKC).[5][6]

-

Group II mGluRs (mGluR2 & mGluR3): Primarily found on presynaptic terminals, these receptors are coupled to Gi/o proteins.[6][7] Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6][7]

By antagonizing these receptors, this compound allows for the investigation of their involvement in various forms of synaptic plasticity, most notably Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

Quantitative Data: Effects of this compound on Synaptic Plasticity

The following tables summarize the quantitative effects of this compound on LTP and LTD as reported in various studies. These tables provide a comparative overview of the concentrations used and the observed efficacy in different experimental settings.

| Brain Region | Preparation | Plasticity Type | This compound Concentration | Effect on Synaptic Plasticity | Reference |

| Hippocampus (CA1) | In vitro slice | LTP | 500 µM | Failed to block LTP induced by tetanic stimulation or theta-burst stimulation. | [8] |

| Hippocampus (CA1) | In vivo | LTD | 200 mM/5 µl (i.c.v.) | Significantly inhibited LTD from 2 hours post-LFT. | [9] |

| Dentate Gyrus | In vivo | LTP | 20 mM/5 µl (i.c.v.) | Inhibited the late phase of LTP, with potentiation declining to baseline after 2-3 hours. | [10] |

| Dentate Gyrus | In vivo | LTP | 200 mM/5 µl (i.c.v.) | Completely abolished tetanus-induced potentiation. | [10] |

| Visual Cortex | In vitro slice | LTD | Not specified | Reported to block induction of LTD. | [11] |

| Hippocampus (CA1) | In vitro slice | LTP | 250 µM | Blocked the induction of LTP. | [12] |

Table 1: Quantitative Effects of this compound on Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are synthesized protocols for key experiments utilizing this compound to study synaptic plasticity in hippocampal slices.

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol outlines the procedure for obtaining viable hippocampal slices for electrophysiological recordings.

-

Anesthesia and Brain Extraction:

-

Anesthetize a rodent (e.g., Wistar rat or C57BL/6 mouse) using an approved method (e.g., isoflurane inhalation or intraperitoneal injection of a barbiturate).

-

Perform a toe-pinch to ensure deep anesthesia.

-

Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.

-

aCSF Cutting Solution (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 Dextrose, 3 MgCl2, and 1 CaCl2.[13]

-

-

Slicing:

-

Isolate the hippocampus and mount it on the stage of a vibrating microtome (vibratome).

-

Submerge the tissue in ice-cold, oxygenated aCSF cutting solution.

-

Cut 300-400 µm thick coronal or horizontal slices.

-

-

Incubation and Recovery:

-

Transfer the slices to an incubation chamber containing oxygenated standard aCSF at 32-34°C for at least 30 minutes.

-

Standard aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 Glucose, 2 MgSO4, and 2 CaCl2.

-

Allow the slices to recover at room temperature for at least 1 hour before recording.

-

Protocol 2: Induction of LTP and Application of this compound

This protocol describes the electrophysiological procedures for inducing and recording LTP in the CA1 region of the hippocampus and testing the effect of this compound.

-

Electrode Placement:

-

Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording:

-

Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to evoke fEPSPs.

-

Adjust the stimulation intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude.

-

Record a stable baseline for at least 20-30 minutes.

-

-

This compound Application:

-

To test the effect of this compound on LTP induction, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 500 µM) for at least 20 minutes prior to LTP induction.

-

-

LTP Induction:

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as:

-

Theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.

-

Tetanic stimulation: A single train of 100 pulses at 100 Hz for 1 second.[8]

-

-

-

Post-Induction Recording:

-

Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the induction and maintenance of LTP.

-

The magnitude of LTP is expressed as the percentage increase in the fEPSP slope relative to the pre-HFS baseline.

-

Protocol 3: Induction of LTD and Application of this compound

This protocol details the induction of LTD in the hippocampal CA1 region and the use of this compound to investigate the role of mGluRs.

-

Electrode Placement and Baseline Recording:

-

Follow steps 1 and 2 from the LTP protocol.

-

-

This compound Application:

-

Perfuse the slice with aCSF containing this compound for at least 20 minutes before inducing LTD.

-

-

LTD Induction:

-

Induce LTD using a low-frequency stimulation (LFS) protocol, such as 900 pulses delivered at 1 Hz.[9]

-

-

Post-Induction Recording:

-

Continue recording fEPSPs at the baseline frequency for at least 60 minutes.

-

LTD is measured as the percentage decrease in the fEPSP slope compared to the baseline.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by this compound and a typical experimental workflow.

Caption: mGluR Signaling and this compound Antagonism.

Caption: Experimental Workflow.

Conclusion

This compound has been a cornerstone in the pharmacological toolkit for neuroscientists studying synaptic plasticity. Its broad-spectrum antagonism of Group I and II mGluRs has been instrumental in demonstrating the critical involvement of these receptors in both the induction and modulation of LTP and LTD. While more selective antagonists for specific mGluR subtypes are now available, this compound remains a valuable tool for initial investigations into the overall contribution of metabotropic glutamate signaling in synaptic function and dysfunction. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of the molecular mechanisms underpinning learning and memory.

References

- 1. Stimulation on the Positive Phase of Hippocampal Theta Rhythm Induces Long-Term Potentiation That Can Be Depotentiated by Stimulation on the Negative Phase in Area CA1 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (+)-MCPG blocks induction of LTP in CA1 of rat hippocampus via agonist action at an mGluR group II receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. animalab.pl [animalab.pl]

- 5. elifesciences.org [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. Hippocampal slice preparation for electrophysiology [protocols.io]

- 8. Group 1 mGluR-dependent synaptic long-term depression (mGluR-LTD): mechanisms and implications for circuitry & disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vlab.amrita.edu [vlab.amrita.edu]

- 10. Hippocampal long-term depression and long-term potentiation encode different aspects of novelty acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Long-Term Potentiation and Excitability in the Hippocampus Are Modulated Differently by θ Rhythm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mGluR-dependent plasticity in rodent models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

(RS)-MCPG: A Comprehensive Technical Guide to its Effects on Long-Term Potentiation and Depression

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-α-Methyl-4-carboxyphenylglycine ((RS)-MCPG) is a non-selective antagonist of metabotropic glutamate receptors (mGluRs), specifically targeting Group I and Group II mGluRs.[1][2] These receptors play a crucial modulatory role in synaptic plasticity, the cellular mechanism thought to underlie learning and memory. The two most extensively studied forms of synaptic plasticity are long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting weakening of synaptic efficacy. Due to its action on mGluRs, this compound has been a widely utilized pharmacological tool to investigate the involvement of these receptors in the induction and maintenance of both LTP and LTD. This technical guide provides an in-depth overview of the effects of this compound on these fundamental processes of synaptic plasticity, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience research.

Core Findings: The Dichotomous Role of this compound in Synaptic Plasticity

The effects of this compound on LTP and LTD have been a subject of considerable investigation, yielding a complex and sometimes contradictory body of evidence. Early studies suggested that this compound could block both LTP and LTD in the hippocampus, pointing to a critical role for mGluRs in these processes.[3] However, subsequent research has revealed a more nuanced picture, with the effects of this compound being highly dependent on the brain region, the specific induction protocol used, and the developmental stage of the tissue.[3][4] In some experimental paradigms, particularly in the hippocampus, this compound has been shown to have no effect on the induction of NMDAR-dependent LTP and LTD.[5] In contrast, studies in the visual cortex have suggested that this compound can selectively block LTD without affecting LTP.[6] This variability highlights the diverse roles of different mGluR subtypes and their downstream signaling cascades in shaping synaptic plasticity.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on LTP and LTD as reported in various studies.

Table 1: Effects of this compound on Long-Term Potentiation (LTP)

| Brain Region | This compound Concentration | LTP Induction Protocol | Effect on LTP Magnitude | Reference |

| Hippocampal CA1 | 250 µM | High-Frequency Stimulation (HFS) | Blocked | [7] |

| Hippocampal CA1 | 500 µM | Tetanic Stimulation (100 Hz) or Theta-Burst Stimulation (TBS) | No effect | [5] |

| Dentate Gyrus (in vivo) | 20 mM/5 µl (icv) | Tetanus | Reduced to baseline after 2-3 hours | [8] |

| Dentate Gyrus (in vivo) | 200 mM/5 µl (icv) | Tetanus | Completely abolished | [8] |

| Visual Cortex | 0.25–1.0 mM | Theta-Burst Stimulation (TBS) | No significant effect | [3] |

Table 2: Effects of this compound on Long-Term Depression (LTD)

| Brain Region | This compound Concentration | LTD Induction Protocol | Effect on LTD Magnitude | Reference |

| Visual Cortex | 0.25–1.0 mM | Low-Frequency Stimulation (LFS; 1 Hz, 900 pulses) | No effect (LTD magnitude: 78 ± 3% vs. 78 ± 2% in control) | [3] |

| Visual Cortex | 0.25–1.0 mM | LFS of white matter | No effect (LTD magnitude: 85 ± 4% vs. 87 ± 4% in control) | [3] |

| Visual Cortex | Not specified | Not specified | Blocked | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of findings in synaptic plasticity research. Below are detailed protocols for key experiments cited in the study of this compound's effects.

Acute Brain Slice Preparation for Electrophysiology

This protocol describes the preparation of acute hippocampal or cortical slices suitable for electrophysiological recordings of LTP and LTD.

Materials:

-

Slicing Artificial Cerebrospinal Fluid (sACSF), ice-cold and continuously bubbled with 95% O₂ / 5% CO₂. Composition (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 75 sucrose, 25 glucose, 0.5 CaCl₂, 7 MgCl₂.

-

Recording Artificial Cerebrospinal Fluid (rACSF), bubbled with 95% O₂ / 5% CO₂ at room temperature. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2 CaCl₂, 1 MgCl₂.

-

Vibrating microtome (vibratome)

-

Dissection tools (scissors, forceps)

-

Recovery chamber

Procedure:

-

Anesthetize the animal (e.g., rodent) according to approved institutional protocols and rapidly decapitate.

-

Quickly dissect the brain and immerse it in ice-cold, oxygenated sACSF.

-

Isolate the brain region of interest (e.g., hippocampus or visual cortex).

-

Mount the tissue block onto the vibratome stage using cyanoacrylate glue.

-

Submerge the tissue in the ice-cold, oxygenated sACSF bath of the vibratome.

-

Cut coronal or sagittal slices at a thickness of 300-400 µm.

-

Transfer the slices to a recovery chamber containing oxygenated rACSF at 32-34°C for at least 30 minutes.

-

Allow the slices to equilibrate at room temperature for at least 1 hour before recording.

Field Excitatory Postsynaptic Potential (fEPSP) Recording

This protocol details the recording of fEPSPs to measure synaptic strength.

Materials:

-

Recording setup with microscope, micromanipulators, amplifier, and data acquisition system.

-

Glass microelectrodes (1-3 MΩ resistance) filled with rACSF.

-

Bipolar stimulating electrode.

-